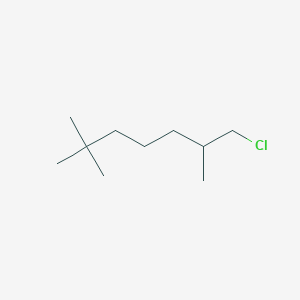

1-Chloro-2,6,6-trimethylheptane

Description

1-Chloro-2,6,6-trimethylheptane is a branched aliphatic chloroalkane with the molecular formula C₁₀H₂₁Cl (estimated). Its structure consists of a heptane backbone substituted with a chlorine atom at position 1 and methyl groups at positions 2, 6, and 6. This arrangement introduces significant steric hindrance, influencing its physical properties and reactivity.

Properties

Molecular Formula |

C10H21Cl |

|---|---|

Molecular Weight |

176.72 g/mol |

IUPAC Name |

1-chloro-2,6,6-trimethylheptane |

InChI |

InChI=1S/C10H21Cl/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

UELYKMXNNOCXJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,6,6-trimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 2,6,6-trimethylheptane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of 1-chloro-2,6,6-trimethylheptane may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,6,6-trimethylheptane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or amines.

Oxidation Products: Oxidation typically yields alcohols or ketones, depending on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-2,6,6-trimethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,6,6-trimethylheptane in chemical reactions involves the reactivity of the chlorine atom and the branched alkane structure. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The branched structure can influence the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key properties of 1-Chloro-2,6,6-trimethylheptane with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Substituents |

|---|---|---|---|---|

| 1-Chloro-2,6,6-trimethylheptane | C₁₀H₂₁Cl | ~176.45 (estimated) | Branched alkane | Cl at C1; CH₃ at C2, C6, C6 |

| 1-Chloroheptane | C₇H₁₅Cl | 134.65 | Linear alkane | Cl at C1 |

| 1-Chloro-3,5,5-trimethylhexane | C₉H₁₉Cl | 156.65 | Branched alkane | Cl at C1; CH₃ at C3, C5, C5 |

| Chlorocyclohexane | C₆H₁₁Cl | 118.61 | Cyclic alkane | Cl on cyclohexane ring |

Notes:

- Branched vs. Linear Chains: The branched structure of 1-Chloro-2,6,6-trimethylheptane reduces its symmetry and increases steric hindrance compared to linear 1-Chloroheptane, affecting boiling points and solubility .

- Cyclic Analogs: Chlorocyclohexane exhibits ring strain and lower molecular weight, leading to distinct reactivity (e.g., faster SN1 reactions due to carbocation stability) .

Physical Properties

Boiling Points:

- Linear 1-Chloroheptane: ~160–165°C (typical for primary chloroalkanes).

- Branched 1-Chloro-2,6,6-trimethylheptane: Estimated to be lower than linear isomers due to reduced surface area from branching, despite a longer carbon chain. For comparison, 1-Chloro-3,5,5-trimethylhexane (C₉H₁₉Cl) has a boiling point of ~180°C (estimated) .

- Chlorocyclohexane: 142°C (cyclohexane ring enhances volatility compared to linear analogs) .

Solubility:

Reactivity

Nucleophilic Substitution:

- 1-Chloroheptane (linear): Undergoes SN2 mechanisms (primary substrate with minimal steric hindrance).

- 1-Chloro-2,6,6-trimethylheptane (branched): Adjacent methyl groups at C2 and C6 create steric hindrance, favoring SN1 mechanisms or slower SN2 reactions .

- Chlorocyclohexane: Reacts via SN1 due to stable carbocation formation facilitated by ring strain .

Thermodynamic Stability:

- The branched structure of 1-Chloro-2,6,6-trimethylheptane may confer higher thermal stability compared to linear analogs, as branching reduces strain in the carbon chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.